An In-depth Technical Guide to H-Gly-OBzl.TosOH: Chemical Properties, Structure, and Applications
An In-depth Technical Guide to H-Gly-OBzl.TosOH: Chemical Properties, Structure, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
H-Gly-OBzl.TosOH, chemically known as Glycine benzyl ester p-toluenesulfonate salt, is a crucial reagent in synthetic organic chemistry, particularly in the field of peptide synthesis. As a derivative of the simplest amino acid, glycine, its benzyl ester protection facilitates its use in the stepwise elongation of peptide chains. The p-toluenesulfonate (tosylate) salt form enhances its stability and handling properties, making it a readily available and reliable building block for the synthesis of complex peptides and peptidomimetics. This guide provides a comprehensive overview of its chemical properties, structure, and detailed experimental protocols for its synthesis and application.
Chemical Structure and Properties
H-Gly-OBzl.TosOH is an organic salt composed of the benzyl ester of glycine and p-toluenesulfonic acid. The positive charge on the protonated amino group of glycine is counterbalanced by the negatively charged tosylate anion.
Synonyms: Glycine benzyl ester p-toluenesulfonate, H-Gly-OBzl . p-tosylate, Glycine Benzylester PTS, Benzyl glycinate p-toluenesulfonate.[1]
Physicochemical Properties
A summary of the key quantitative data for H-Gly-OBzl.TosOH is presented in the table below for easy reference and comparison.
| Property | Value | Reference |
| CAS Number | 1738-76-7 | [2][3] |
| Molecular Formula | C16H19NO5S | [2][3][4] |
| Molecular Weight | 337.39 g/mol | [2][3][4] |
| Appearance | White to off-white crystalline powder/solid | [4][5] |
| Melting Point | 132-134 °C | [2][3] |
| Boiling Point | 245.5 °C at 760 mmHg | [3] |
| Flash Point | 110.3 °C | [3] |
| Solubility | Soluble in methanol (0.1 g/mL, clear), Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone. | [2] |
| Purity (Typical) | >98% (by NMR) | [4][6] |
| Water Content (KF) | ~0.25% | [4] |
Experimental Protocols
Synthesis of H-Gly-OBzl.TosOH
A common and efficient method for the preparation of Glycine benzyl ester p-toluenesulfonate salt is through the direct esterification of glycine with benzyl alcohol using p-toluenesulfonic acid as a catalyst, with azeotropic removal of water.
Materials:
-
Glycine
-
p-Toluenesulfonic acid monohydrate
-
Benzyl alcohol
-
Toluene
-
Diethyl ether
-
Methanol
Equipment:
-
Four-necked round-bottom flask
-
Heating mantle
-
Dean-Stark apparatus or equivalent water separator
-
Reflux condenser
-
Mechanical stirrer
-
Ice-water bath
-
Büchner funnel and filtration apparatus
-
Rotary evaporator
Procedure: [7]
-
To a four-necked flask equipped with a mechanical stirrer, reflux condenser, and a Dean-Stark apparatus, add glycine (18.8 g), p-toluenesulfonic acid monohydrate (48.5 g), benzyl alcohol (100 mL), and toluene (100 mL).
-
Heat the mixture to reflux. Water will begin to collect in the Dean-Stark trap as an azeotrope with toluene.
-
Continue the reflux for 5-6 hours, or until the reaction mixture becomes a clear solution and no more water is collected in the separator.
-
Once the reaction is complete, cool the flask in an ice-water bath to 0 °C. A solid precipitate will form.
-
Collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the collected solid with diethyl ether to remove any unreacted benzyl alcohol and other impurities.
-
Dry the product under vacuum.
-
For further purification, the crude product can be recrystallized from a methanol-diethyl ether solvent system to yield white, flaky crystals.
Application in Peptide Synthesis: A General Coupling Protocol
H-Gly-OBzl.TosOH is a key component in peptide synthesis, where it serves as the C-terminal amino acid ester. The following is a general protocol for the coupling of an N-protected amino acid to H-Gly-OBzl.TosOH.
Materials:
-
N-protected amino acid (e.g., Boc-Ala-OH)
-
H-Gly-OBzl.TosOH
-
Coupling reagent (e.g., N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC))
-
Coupling additive (e.g., N-hydroxysuccinimide (NHS) or 1-Hydroxybenzotriazole (HOBt))
-
Base (e.g., N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA))
-
Solvent (e.g., Dichloromethane (DCM) or N,N-Dimethylformamide (DMF))
-
Ethyl acetate
-
1N Hydrochloric acid
-
5% Sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Equipment:
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve the N-protected amino acid (1.0 eq), H-Gly-OBzl.TosOH (1.0 eq), and HOBt (1.0 eq) in DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Add DIPEA (1.0 eq) to neutralize the tosylate salt.
-
Add the coupling reagent, DCC (1.1 eq), to the reaction mixture.
-
Stir the reaction at 0 °C for 1 hour and then at room temperature overnight.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, filter off the dicyclohexylurea (DCU) byproduct.
-
Transfer the filtrate to a separatory funnel and wash successively with 1N HCl, 5% NaHCO3 solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude dipeptide.
-
The crude product can be further purified by column chromatography or recrystallization.
Mandatory Visualizations
Logical Workflow for the Synthesis of H-Gly-OBzl.TosOH
References
- 1. researchgate.net [researchgate.net]
- 2. 1738-76-7 | H-Gly-OBzl·TosOH | Sulfonic Acids | Ambeed.com [ambeed.com]
- 3. Gly-OBzl.TsOH | CAS#:1738-76-7 | Chemsrc [chemsrc.com]
- 4. file.chemscene.com [file.chemscene.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. H-Gly-OBzl.TosOH | CAS:1738-76-7 | High Purity | Manufacturer BioCrick [biocrick.com]
- 7. CN105503665A - Preparation method of glycine benzyl ester toluene-4-sulfonate - Google Patents [patents.google.com]
